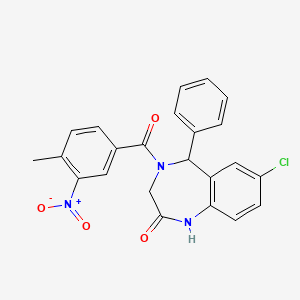

![molecular formula C18H17N3O5S3 B2561855 (Z)-N-(3-烯丙基-6-磺酰基苯并[d]噻唑-2(3H)-亚甲基)-4-(甲基磺酰基)苯甲酰胺 CAS No. 887203-58-9](/img/structure/B2561855.png)

(Z)-N-(3-烯丙基-6-磺酰基苯并[d]噻唑-2(3H)-亚甲基)-4-(甲基磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

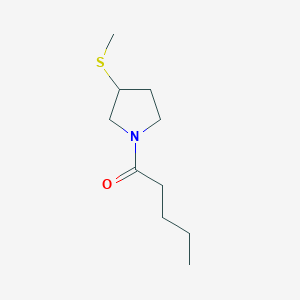

The compound is likely a derivative of benzo[d]thiazol-2(3H)-one, which is a type of heterocyclic compound. The presence of the allyl group (3-carbon chain attached to a double bond), sulfamoyl group (SO2NH2), and methylsulfonyl group (SO2CH3) suggest that this compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as 1H NMR, 13C NMR, and mass spectral analyses .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the allyl group and the sulfamoyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the sulfamoyl and methylsulfonyl groups could influence its solubility and reactivity .科学研究应用

Metal-Free Allylation Reactions

This compound has been investigated for its role in metal-free allylation reactions. For instance:

- Metal-Free Access to 3-Allyl-2-Alkoxychromanones : Researchers have reported a metal-free approach to synthesize 3-allyl-2-alkoxychromanones using this compound as a key intermediate. The reaction involves phosphine-catalyzed alkoxy allylation of chromones with MBH carbonates and alcohols. This method provides functionalized chromanones under mild conditions with good functional group tolerance .

Antiviral Properties

The compound’s structural features make it an interesting candidate for antiviral research:

- Deubiquitinase (DUB) Inhibition : Deubiquitinase enzymes play crucial roles in various viruses. In particular, this compound was designed to fulfill basic pharmacophoric features of DUB inhibitors. Molecular docking studies against DUB enzymes of adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 showed promising results. In vitro antiviral screening demonstrated strong to moderate antiviral activities against these viruses .

Formylation Reactions

- Visible-Light-Induced Oxidative Formylation : This compound has been explored in visible-light-induced oxidative formylation reactions. It enables the synthesis of formamides from N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen without external photosensitizers. The reaction proceeds under mild conditions and provides good yields .

未来方向

属性

IUPAC Name |

4-methylsulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S3/c1-3-10-21-15-9-8-14(29(19,25)26)11-16(15)27-18(21)20-17(22)12-4-6-13(7-5-12)28(2,23)24/h3-9,11H,1,10H2,2H3,(H2,19,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCILSTVPCTHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2561772.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2561777.png)

![3-methoxy-N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]benzamide](/img/structure/B2561778.png)

![3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2561779.png)

![2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2561783.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2561789.png)

![Methyl 7-(4-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2561793.png)

![N-(3,5-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2561795.png)